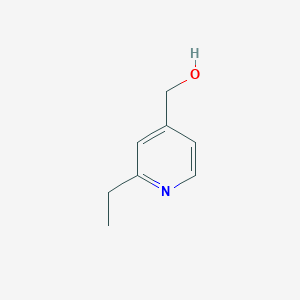
(2-Ethylpyridin-4-yl)methanol
説明
Synthesis Analysis
The synthesis of pyridinyl methanol derivatives, including "(2-Ethylpyridin-4-yl)methanol", often involves condensation reactions, ligand exchange, or reduction processes. For example, derivatives similar to "(2-Ethylpyridin-4-yl)methanol" have been synthesized through condensation reactions without catalysts or solvents at elevated temperatures, demonstrating the potential for straightforward synthetic pathways (Percino, Chapela, & Rodríguez-Barbarín, 2005). Moreover, catalyst-free domino reactions have been developed for synthesizing related compounds, indicating the efficiency and versatility of modern synthetic methods (Zhao et al., 2020).
Molecular Structure Analysis
The molecular and crystal structure of pyridinyl methanol derivatives reveals interesting characteristics such as symmetrical molecules, intramolecular hydrogen bonds, and crystallization in specific crystal systems. For instance, a related compound was found to crystallize in a monoclinic crystal system with two moderate intramolecular O–H⃛N hydrogen bonds, providing stability to the crystal structure (Percino et al., 2005).
Chemical Reactions and Properties
Pyridinyl methanol derivatives engage in various chemical reactions, such as ligand exchange reactions with metal complexes, showcasing their reactivity and potential in coordination chemistry. For example, ligand exchange reactions involving methoxide in metal complexes have been reported, indicating the reactivity of these compounds in forming new chemical bonds (Klausmeyer et al., 2003).
Physical Properties Analysis
The physical properties of pyridinyl methanol derivatives, including solubility, boiling points, and melting points, are crucial for their application in chemical syntheses. While specific data on "(2-Ethylpyridin-4-yl)methanol" were not found, related compounds exhibit distinct physical properties influenced by their molecular structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of "(2-Ethylpyridin-4-yl)methanol" and similar compounds, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are fundamental to their utility in organic synthesis and material science. Their reactivity in ligand exchange reactions and ability to form stable complexes with metals highlight their chemical versatility (Klausmeyer et al., 2003).
特性
IUPAC Name |
(2-ethylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRUOPWMFMXHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpyridin-4-yl)methanol | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

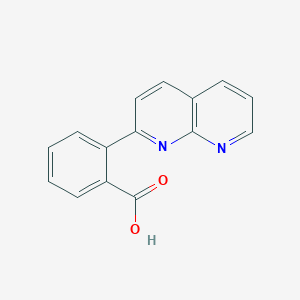
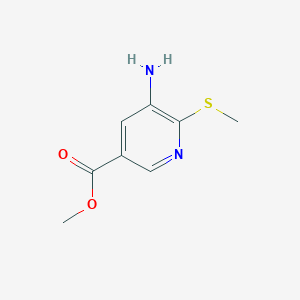

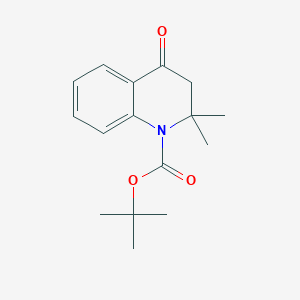
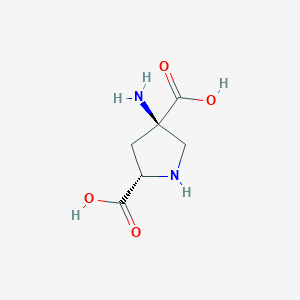
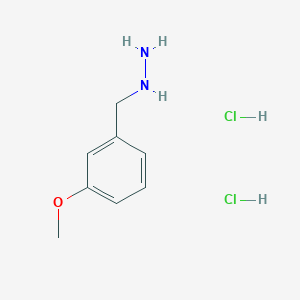
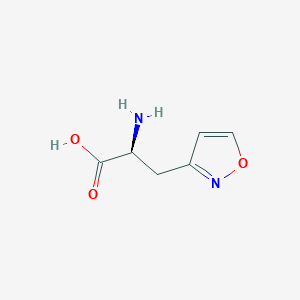
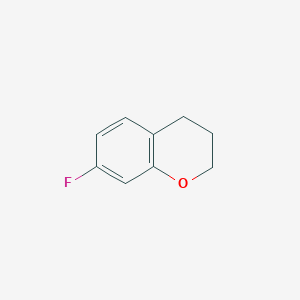
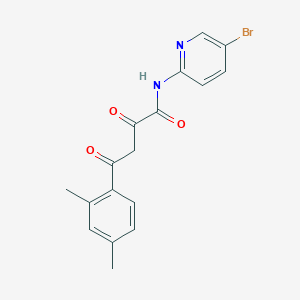
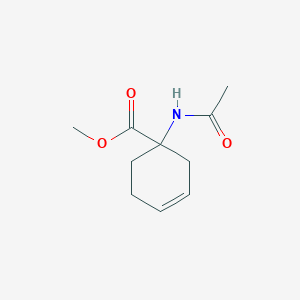
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
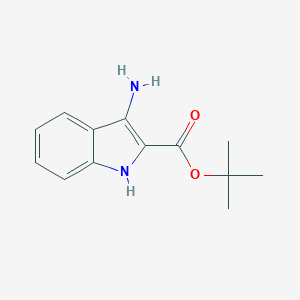
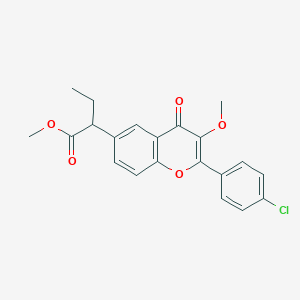
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)